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ether

Cat. No.: B7797859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ethylene glycol
monohexadecyl ether (C16E1), a non-ionic detergent, for the lysis of mammalian and

bacterial cells to extract proteins. These protocols are designed to offer a starting point for

optimization in various research and drug development applications where maintaining protein

integrity and function is critical.

Introduction to Ethylene Glycol Monohexadecyl
Ether (C16E1)
Ethylene glycol monohexadecyl ether, also known as C16E1, is a non-ionic surfactant

valued in biochemical and biophysical research for its mild yet effective membrane-disrupting

properties. Its structure, consisting of a 16-carbon alkyl chain (hexadecyl) and a single ethylene

glycol head group, allows it to solubilize cell membranes and extract proteins while minimizing

denaturation.[1] This makes it particularly suitable for applications requiring the preservation of

protein structure and function, such as the study of integral membrane proteins and enzyme

kinetics.

The effectiveness of a detergent in cell lysis is often related to its Critical Micelle Concentration

(CMC), the concentration at which detergent monomers self-assemble into micelles. While the

precise CMC for C16E1 is not readily available in the literature, for a structurally similar non-
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ionic detergent, pentaethylene glycol monododecyl ether (C12E5), the CMC is reported to be

0.07 mM (7 x 10⁻⁵ M) at 25°C.[2] Generally, the working concentration of a detergent for cell

lysis is kept above its CMC to ensure efficient membrane solubilization.

Data Presentation: Comparative Properties of
Common Laboratory Detergents
For researchers selecting a detergent for cell lysis, understanding the properties of different

options is crucial. The following table provides a comparison of ethylene glycol
monohexadecyl ether with other commonly used detergents.
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Detergent Type

Typical
Working
Concentration
(%)

Critical Micelle
Concentration
(CMC)

Key Properties
& Applications

Ethylene Glycol

Monohexadecyl

Ether (C16E1)

Non-ionic
0.1 - 1.0%

(estimated)

Not widely

reported

Mild, non-

denaturing; ideal

for solubilizing

membrane

proteins while

preserving their

native

conformation and

activity.

Triton X-100 Non-ionic 0.1 - 1.0%
~0.015% (~0.24

mM)

Mild, non-

denaturing;

commonly used

for extracting

cytoplasmic and

membrane

proteins.

NP-40

(substitutes)
Non-ionic 0.1 - 1.0%

Varies by

substitute

Similar to Triton

X-100; effective

for cytoplasmic

protein

extraction.

Sodium Dodecyl

Sulfate (SDS)
Anionic 0.1 - 1.0% ~0.23% (8 mM)

Strong,

denaturing

detergent;

disrupts protein

structure;

commonly used

in SDS-PAGE.

CHAPS Zwitterionic 0.5 - 1.0% ~0.5% (8 mM) Mild, non-

denaturing;

effective for
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solubilizing

membrane

proteins and

maintaining

protein-protein

interactions.

RIPA Buffer Mixed N/A N/A

Contains both

ionic and non-

ionic detergents;

highly effective

for whole-cell

extracts but can

be denaturing.

Note: The typical working concentration for C16E1 is an estimate based on common practices

for similar non-ionic detergents. Optimal concentrations should be determined empirically for

each specific application.

Experimental Protocols
The following protocols provide a starting point for cell lysis using ethylene glycol
monohexadecyl ether. All steps should be performed at 2-8°C (on ice) to minimize protein

degradation by proteases. The addition of protease and phosphatase inhibitors to the lysis

buffer is strongly recommended.

Protocol 1: Lysis of Adherent Mammalian Cells
Materials:

Adherent mammalian cells cultured in appropriate vessels

Phosphate-Buffered Saline (PBS), ice-cold

C16E1 Lysis Buffer (see recipe below)

Cell scraper
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Microcentrifuge tubes, pre-chilled

Microcentrifuge

C16E1 Lysis Buffer Recipe (1X):

Component
Stock
Concentration

Final
Concentration

Purpose

Tris-HCl, pH 7.4 1 M 50 mM Buffering agent

NaCl 5 M 150 mM
Salt concentration for

isotonicity

EDTA 0.5 M 1 mM

Chelates divalent

cations, inhibits

metalloproteases

Ethylene Glycol

Monohexadecyl Ether

(C16E1)

10% (w/v) 0.5% (w/v) Detergent for cell lysis

Protease Inhibitor

Cocktail
100X 1X Inhibits proteases

Phosphatase Inhibitor

Cocktail (optional)
100X 1X Inhibits phosphatases

Nuclease (e.g.,

DNase I) (optional)
10 mg/mL 10 µg/mL

Reduces viscosity

from DNA

| Deionized Water | - | To final volume | - |

Procedure:

Aspirate the culture medium from the cells.

Wash the cells once with ice-cold PBS.

Aspirate the PBS completely.
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Add an appropriate volume of ice-cold C16E1 Lysis Buffer to the cells (e.g., 500 µL for a 10

cm dish).

Incubate the dish on ice for 15-20 minutes.

Using a pre-chilled cell scraper, scrape the cells off the surface of the dish.

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

(Optional) To reduce viscosity due to DNA, the lysate can be sonicated briefly on ice or

passed through a small gauge needle.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Carefully transfer the clear supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge

tube.

Determine the protein concentration using a suitable assay (e.g., BCA assay).

The lysate is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Lysis of Suspension Mammalian Cells
Materials:

Suspension mammalian cells from culture

Phosphate-Buffered Saline (PBS), ice-cold

C16E1 Lysis Buffer (see recipe above)

Conical tubes

Microcentrifuge tubes, pre-chilled

Microcentrifuge

Procedure:
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Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Discard the supernatant.

Wash the cell pellet once with ice-cold PBS.

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

Resuspend the cell pellet in ice-cold C16E1 Lysis Buffer (e.g., 1 mL per 10⁷ cells).

Incubate on ice for 20-30 minutes, with gentle vortexing every 5-10 minutes.

(Optional) To reduce viscosity, sonicate the lysate briefly on ice.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube.

Determine the protein concentration.

The lysate is ready for use or storage at -80°C.

Protocol 3: Lysis of Bacterial Cells
Materials:

Bacterial cell pellet

Bacterial Lysis Buffer with C16E1 (see recipe below)

Lysozyme (optional, for Gram-positive bacteria)

Sonciator or other mechanical disruption equipment

Microcentrifuge tubes, pre-chilled

Microcentrifuge

Bacterial Lysis Buffer with C16E1 Recipe (1X):
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Component
Stock
Concentration

Final
Concentration

Purpose

Tris-HCl, pH 8.0 1 M 50 mM Buffering agent

NaCl 5 M 150 mM Salt concentration

EDTA 0.5 M 1 mM
Chelates divalent

cations

Ethylene Glycol

Monohexadecyl Ether

(C16E1)

10% (w/v) 0.5% (w/v) Detergent for cell lysis

Protease Inhibitor

Cocktail
100X 1X Inhibits proteases

DNase I 10 mg/mL 10 µg/mL
Reduces viscosity

from DNA

MgCl₂ (if using DNase

I)
1 M 5 mM DNase I cofactor

| Deionized Water | - | To final volume | - |

Procedure:

Harvest bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold

Bacterial Lysis Buffer with C16E1.

(For Gram-positive bacteria) Add lysozyme to a final concentration of 1 mg/mL and incubate

on ice for 30 minutes.

Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) followed by

cooling periods to prevent overheating and protein denaturation.

Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C to pellet cell debris.
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Carefully collect the supernatant containing the soluble protein fraction.

Determine the protein concentration.

The lysate is now ready for downstream applications or storage at -80°C.

Mandatory Visualizations
The following diagrams illustrate the general principles and workflows described in these

protocols.
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Caption: Mechanism of cell lysis by Ethylene Glycol Monohexadecyl Ether.
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General Protein Extraction Workflow

Start:
Cultured Cells
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(Centrifugation/Scraping)
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Caption: A generalized workflow for protein extraction using C16E1 lysis buffer.
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Conclusion
Ethylene glycol monohexadecyl ether is a valuable non-ionic detergent for the gentle and

effective lysis of both mammalian and bacterial cells. The protocols provided herein serve as a

robust starting point for researchers. Optimization of the C16E1 concentration, buffer

components, and incubation times may be necessary to achieve maximal protein yield and

preserve the biological activity for specific cell types and target proteins. Careful adherence to

cold-temperature procedures and the inclusion of protease inhibitors are paramount for

obtaining high-quality protein extracts suitable for a wide range of downstream applications in

research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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